molecular formula C11H8N2O B13926665 4-Hydroxy-7-methylquinoline-3-carbonitrile

4-Hydroxy-7-methylquinoline-3-carbonitrile

Cat. No.: B13926665
M. Wt: 184.19 g/mol
InChI Key: ZMBJRMRQNFBWCB-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 4-hydroxy-7-methyl- is a heterocyclic compound with the molecular formula C11H8N2O. It is a derivative of quinoline, featuring a nitrile group at the 3-position, a hydroxyl group at the 4-position, and a methyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 4-hydroxy-7-methyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxyquinoline with a suitable nitrile source under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like acetone at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is often considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 4-hydroxy-7-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Quinolinecarbonitrile, 4-hydroxy-7-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 4-hydroxy-7-methyl- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Properties

IUPAC Name

7-methyl-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-7-2-3-9-10(4-7)13-6-8(5-12)11(9)14/h2-4,6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBJRMRQNFBWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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